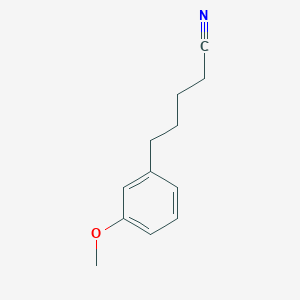
5-(3-Methoxyphenyl)pentanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Methoxyphenyl)pentanenitrile is an organic compound characterized by a methoxy group attached to a phenyl ring, which is further connected to a pentanenitrile chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Methoxyphenyl)pentanenitrile typically involves a multi-step process. One common method is the Friedel-Crafts acylation of 3-methoxybenzene with a suitable acyl chloride, followed by a nitrile formation reaction. The reaction conditions often require the presence of a Lewis acid catalyst, such as aluminum chloride, and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-(3-Methoxyphenyl)pentanenitrile can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nitrating agents like nitric acid and sulfuric acid for nitration; halogens in the presence of a Lewis acid for halogenation.
Major Products Formed
Oxidation: 3-Methoxybenzaldehyde or 3-methoxybenzoic acid.
Reduction: 5-(3-Methoxyphenyl)pentylamine.
Substitution: 3-Nitro-5-(3-methoxyphenyl)pentanenitrile or 3-halo-5-(3-methoxyphenyl)pentanenitrile.
Scientific Research Applications
5-(3-Methoxyphenyl)pentanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-(3-Methoxyphenyl)pentanenitrile involves its interaction with specific molecular targets and pathways. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, while the nitrile group can act as a nucleophile in various biochemical reactions. These interactions can influence the compound’s biological activity and its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3-Methoxybenzyl cyanide: Similar structure but with a shorter carbon chain.
5-(4-Methoxyphenyl)pentanenitrile: Similar structure but with the methoxy group in a different position on the phenyl ring.
5-(3-Hydroxyphenyl)pentanenitrile: Similar structure but with a hydroxy group instead of a methoxy group
Uniqueness
5-(3-Methoxyphenyl)pentanenitrile is unique due to the specific positioning of the methoxy group on the phenyl ring and the length of the pentanenitrile chain.
Properties
CAS No. |
62248-72-0 |
|---|---|
Molecular Formula |
C12H15NO |
Molecular Weight |
189.25 g/mol |
IUPAC Name |
5-(3-methoxyphenyl)pentanenitrile |
InChI |
InChI=1S/C12H15NO/c1-14-12-8-5-7-11(10-12)6-3-2-4-9-13/h5,7-8,10H,2-4,6H2,1H3 |
InChI Key |
ACNKSNYKHBOAPJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CCCCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















